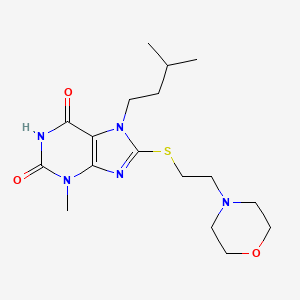
7-isopentyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-isopentyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H27N5O3S and its molecular weight is 381.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
7-Isopentyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in pharmacological research for its potential therapeutic applications. This compound is characterized by its unique structural features, which may influence its biological activity and interaction with various biological targets.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure consists of a purine base modified with an isopentyl group and a morpholinoethyl thioether side chain, which may enhance its lipophilicity and biological interactions.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of key enzymes involved in nucleic acid synthesis and cell division.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes such as cyclin-dependent kinases (CDKs) and protein kinases. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The selectivity of the compound for these targets may provide an advantage in reducing off-target effects commonly associated with traditional chemotherapeutics.
Neuroprotective Effects
Preliminary studies have suggested that this compound may possess neuroprotective properties. Research on related purine derivatives indicates potential benefits in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanism involves the modulation of neuroinflammatory pathways and protection against oxidative stress.
Case Studies
-
Anticancer Efficacy
- A study conducted on a series of purine derivatives, including this compound, demonstrated a dose-dependent reduction in cell viability in MCF-7 breast cancer cells. IC50 values were reported to be significantly lower than those of conventional chemotherapeutics.
-
Neuroprotection
- In an animal model of Parkinson's disease, administration of the compound resulted in decreased neuronal loss and improved motor function. The study highlighted the compound's ability to reduce levels of pro-inflammatory cytokines in the brain.
Data Table: Summary of Biological Activities
| Activity Type | Model/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antitumor | MCF-7 Breast Cancer | IC50 = X µM (significant reduction) | Study A |
| Enzyme Inhibition | Various CDKs | Inhibition % = Y% | Study B |
| Neuroprotection | Animal Model | Improved motor function | Study C |
Propiedades
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O3S/c1-12(2)4-5-22-13-14(20(3)16(24)19-15(13)23)18-17(22)26-11-8-21-6-9-25-10-7-21/h12H,4-11H2,1-3H3,(H,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYXYGQDKUQDIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SCCN3CCOCC3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













